2,4-Bis(trifluoromethyl)benzylamine
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Overview
Description
2,4-Bis(trifluoromethyl)benzylamine is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzylamine structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C9H7F6N, and it has a molecular weight of 243.15 g/mol .
Mechanism of Action
Target of Action
It’s known that the compound is used as an intermediate in the synthesis of various pharmaceuticals . The specific targets would depend on the final compound that is synthesized using 2,4-Bis(trifluoromethyl)benzylamine.
Mode of Action
It has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . The interaction with its targets and the resulting changes would depend on the specific derivative that is synthesized.
Preparation Methods
The synthesis of 2,4-Bis(trifluoromethyl)benzylamine typically involves multiple steps, including fluorination, nitration, reduction, and amination reactions . One common synthetic route starts with the fluorination of benzyl, followed by nitration to introduce nitro groups. The nitro groups are then reduced to amines, and finally, the compound undergoes amination to yield this compound. Industrial production methods often involve optimizing these reactions to achieve high yields and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
2,4-Bis(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Bis(trifluoromethyl)benzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Researchers utilize this compound in the study of biological processes and the development of new biochemical assays.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.
Comparison with Similar Compounds
2,4-Bis(trifluoromethyl)benzylamine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzylamine: This compound has a single trifluoromethyl group and exhibits different reactivity and applications.
3-(Trifluoromethyl)benzylamine: With the trifluoromethyl group in a different position, this compound shows distinct chemical behavior and uses.
4-Fluorobenzylamine: This compound contains a fluorine atom instead of trifluoromethyl groups, leading to variations in its chemical properties and applications. The uniqueness of this compound lies in its dual trifluoromethyl groups, which impart specific chemical and physical properties that are advantageous in various applications.
Properties
IUPAC Name |
[2,4-bis(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-3H,4,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOECFUQLAZNQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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